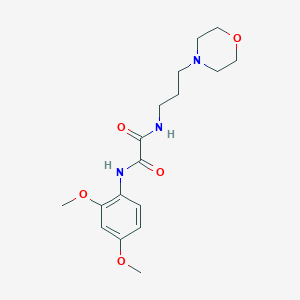
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a synthetic compound that has garnered attention in various scientific domains. This compound exhibits a complex structure characterized by multiple functional groups, including hydroxyl, oxopyridine, tetrazole, and thioacetamide. Such structural diversity imparts it with unique chemical and biological properties, making it a subject of interest for chemists, biologists, and medical researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Raw Materials: : The synthesis begins with readily available precursors such as 2-hydroxy-3-chloropropylamine, 2-oxopyridine, and 1-methyl-1H-tetrazole-5-thiol.
Reaction Steps
Step 1: : The reaction between 2-hydroxy-3-chloropropylamine and 2-oxopyridine in the presence of a base (e.g., sodium hydroxide) yields N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)amine.
Step 2: : This intermediate undergoes a thiolation reaction with 1-methyl-1H-tetrazole-5-thiol in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) to form the final compound, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide.
Industrial Production Methods
Industrial synthesis would require optimization of these steps for scalability and cost-effectiveness, focusing on maximizing yield and purity while minimizing hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation at the hydroxyl group to form a ketone derivative.
Reduction: : The oxopyridine moiety can be reduced to form a hydroxy-pyridine derivative.
Substitution: : The thioacetamide part can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Typically performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation reactions employing catalysts such as palladium on carbon.
Substitution: : Utilizes nucleophiles like alkoxides or amines under mild conditions.
Major Products Formed
Oxidation yields a ketone derivative.
Reduction leads to hydroxy-pyridine derivatives.
Substitution reactions produce various substituted thioacetamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is studied for its reactivity and potential as an intermediate in the synthesis of more complex molecules.
Biology
Biological studies investigate its interactions with enzymes and receptors, exploring its potential as a biochemical probe.
Medicine
Medical research examines its potential therapeutic properties, including its role as a scaffold for drug development, particularly in targeting specific pathways in diseases.
Industry
In industry, the compound might be used in the development of specialty chemicals, such as advanced materials or agrochemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is thought to involve specific binding to molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, potentially leading to therapeutic effects. Pathways involved may include inhibition of enzyme activity or receptor antagonism.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-hydroxy-3-pyridylmethyl)-2-thioacetamide: : Similar structure but lacks the tetrazole moiety.
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-thioacetamide: : Similar but without the tetrazole group.
N-(3-(2-oxopyridin-1(2H)-yl)propyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide: : Similar structure but lacks the hydroxyl group.
Uniqueness
This compound's diverse functional groups and potential for varied chemical reactions make it a valuable subject for ongoing research in multiple scientific disciplines.
Propiedades
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3S/c1-17-12(14-15-16-17)22-8-10(20)13-6-9(19)7-18-5-3-2-4-11(18)21/h2-5,9,19H,6-8H2,1H3,(H,13,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXUDLCBALCZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NCC(CN2C=CC=CC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Diethyl 5-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2945654.png)






![N6-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2945667.png)
![2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(propan-2-yl)acetamide](/img/structure/B2945669.png)
![1-(4-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2945671.png)
![(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-phenylprop-2-enamide](/img/structure/B2945673.png)
![3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione](/img/structure/B2945674.png)
![1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL](/img/structure/B2945676.png)
![N-(1-Cyanocyclohexyl)-2-[3-hydroxy-3-(triazol-1-ylmethyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2945677.png)
